molecular formula C13H18O3 B14842369 3-(Cyclopropylmethoxy)-5-isopropoxyphenol

3-(Cyclopropylmethoxy)-5-isopropoxyphenol

Cat. No.: B14842369
M. Wt: 222.28 g/mol
InChI Key: RKHKRXCIBXBCHD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-isopropoxyphenol is an organic compound characterized by the presence of cyclopropylmethoxy and isopropoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol typically involves the following steps:

    Preparation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized through the reduction of cyclopropylcarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Etherification: Cyclopropylmethanol is then reacted with 3,5-dihydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde.

    Isopropylation: The final step involves the reaction of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Ethers, esters, and other substituted phenolic compounds.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-isopropoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antioxidant and anti-inflammatory properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The compound may also modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a difluoromethoxy group and a carboxylic acid functionality.

    3-(Cyclopropylmethoxy)phenylboronic acid: Similar in having the cyclopropylmethoxy group but contains a boronic acid group instead of the isopropoxy group.

Uniqueness

3-(Cyclopropylmethoxy)-5-isopropoxyphenol is unique due to the combination of cyclopropylmethoxy and isopropoxy groups on a phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O3/c1-9(2)16-13-6-11(14)5-12(7-13)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3

InChI Key

RKHKRXCIBXBCHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OCC2CC2)O

Origin of Product

United States

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